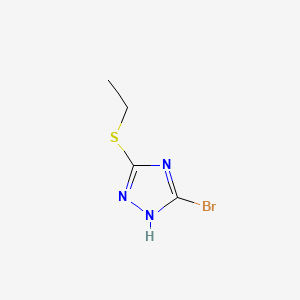

5-Bromo-3-(ethylthio)-1h-1,2,4-triazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-3-ethylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3S/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYJBHMHVANSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672484 | |

| Record name | 5-Bromo-3-(ethylsulfanyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209935-35-2 | |

| Record name | 5-Bromo-3-(ethylsulfanyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-(ethylthio)-1H-1,2,4-triazole

Introduction: The Strategic Importance of 1,2,4-Triazoles in Modern Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] This five-membered heterocycle, containing three nitrogen atoms, serves as a privileged structure in a multitude of therapeutic agents, demonstrating a broad spectrum of pharmacological effects including antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] The strategic incorporation of various substituents onto the triazole ring allows for the fine-tuning of a compound's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[4][5] Understanding these properties is not merely an academic exercise; it is a critical component of rational drug design, enabling scientists to predict a molecule's behavior in biological systems and optimize it for therapeutic efficacy.[4][6]

This guide provides a comprehensive technical overview of the physicochemical properties of 5-Bromo-3-(ethylthio)-1H-1,2,4-triazole . Designed for researchers, scientists, and drug development professionals, this document delves into the structural attributes, spectral characteristics, and key physicochemical parameters of this molecule. In the absence of extensive direct experimental data for this specific compound, we will leverage established principles and data from structurally related analogs to provide insightful estimations and detailed, field-proven experimental protocols for its characterization. This approach underscores the importance of a foundational understanding of physical chemistry in navigating the complexities of drug development.

Molecular Overview and Structural Attributes

A thorough understanding of a molecule's two-dimensional and three-dimensional structure is the foundation upon which all other physicochemical interpretations are built.

Chemical Structure and Nomenclature:

-

Systematic Name: this compound

-

Molecular Formula: C₄H₆BrN₃S

-

Molecular Weight: 224.08 g/mol

-

CAS Number: 112023-53-7

The structure features a 1,2,4-triazole ring, which is an aromatic heterocycle. This aromaticity contributes to the molecule's stability. The ring is substituted with a bromine atom at the 5-position and an ethylthio group at the 3-position. The "1H" designation indicates that the proton is located on the nitrogen atom at the 1-position of the triazole ring. Tautomerism is a known characteristic of such triazole systems, and the position of the N-H proton can influence the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Below is a diagram illustrating the tautomeric forms and the numbering of the 1,2,4-triazole ring system.

Caption: Workflow for Synthesis, Characterization, and Physicochemical Profiling.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The sample is heated at a controlled rate. The temperature at which the solid first begins to melt and the temperature at which it completely liquefacts are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. [7][8]The shake-flask method is considered the gold standard for determining thermodynamic solubility. [9][10] Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. This is crucial for predicting a drug's behavior in different physiological compartments. [11] Methodology:

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

-

Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.

Spectroscopic and Spectrometric Analysis Protocols

Rationale: These techniques provide definitive structural confirmation and are essential for quality control.

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used. [12] 3. Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

-

IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule. [13]

-

-

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

-

Conclusion: A Forward-Looking Perspective

This compound is a molecule of significant interest within the broader class of biologically active triazoles. A comprehensive understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent. This guide has provided a detailed overview of its structural, spectroscopic, and physicochemical characteristics, supplemented with robust experimental protocols for their determination.

The interplay of properties such as solubility, lipophilicity, and ionization state, governed by the unique arrangement of the triazole core and its substituents, will ultimately define the molecule's journey through biological systems. The methodologies outlined herein provide a clear and actionable framework for researchers to generate the critical data needed to advance this and similar compounds through the drug discovery and development pipeline. The continued exploration of the rich chemical space of 1,2,4-triazoles, grounded in a solid understanding of their physicochemical properties, holds immense promise for the future of medicine.

References

-

Ahmed, S. et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5), 288. [Link]

- Shcherbyna, R. et al. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Čes. slov. Farm., 72, 190–200.

- Golotа, S. et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one. ECSOC-24.

-

Wikipedia. (n.d.). 1,2,4-Triazole. In Wikipedia. Retrieved January 25, 2026, from [Link]

- Golotа, S. et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(22), 5468.

- Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy.

- Al-Bayati, R. I. H., & Alyahyaoy, A. H. J. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. International Journal of Green Pharmacy, 13(3).

- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.

- Chemistry LibreTexts. (2023, August 29).

- Chemistry LibreTexts. (2025, January 1). Infrared Spectra of Some Common Functional Groups.

- İslamoğlu, F., & Temel, H. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Ovidius University Annals of Chemistry, 29(2), 81-90.

- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- İslamoğlu, F., & Temel, H. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods...

- Lund University Publications. (n.d.).

- Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51.

- Yang, M. et al. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine- 1,2,4-triazoles. The Royal Society of Chemistry.

- Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.

- De Águila, M. M., & L. Montanari, C. A. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Thermo Fisher Scientific. (2015, December 21). FTIR Basic Organic Functional Group Reference Chart.

- Ravindranathan, S. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- ResearchGate. (n.d.). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5.

- ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.

- ResearchGate. (2018).

- ResearchGate. (2017). Mass spectrometry of halogen-containing organic compounds.

- Emwas, A.-H., Roy, R., Tun, K. T., & Luchinat, C. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(1), 122.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Medicinal Chemistry. (2015). Importance of Physicochemical Properties In Drug Discovery.

- BMG LABTECH. (2023, April 6).

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2013).

- COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.

- MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.

- JoVE. (2025). Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs.

- ResearchGate. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.

- Khan, I., Zaib, S., Batool, S., & Abbas, N. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of Chemistry, 2014, 219204.

- Sigma-Aldrich. (n.d.). 5-Bromo-1-methyl-1H-1,2,4-triazole.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 4. fiveable.me [fiveable.me]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs [jove.com]

- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. copbela.org [copbela.org]

An In-Depth Technical Guide to 3-Bromo-5-(ethylthio)-1H-1,2,4-triazole (CAS Number: 1209935-35-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-Bromo-5-(ethylthio)-1H-1,2,4-triazole, identified by CAS number 1209935-35-2. The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This guide will delve into the specific characteristics of this bromo- and ethylthio-substituted triazole, offering insights into its synthesis and potential as a building block for novel therapeutic agents.

Chemical Identity and Physicochemical Properties

3-Bromo-5-(ethylthio)-1H-1,2,4-triazole is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring. The ring is substituted with a bromine atom at the 3-position and an ethylthio group at the 5-position.

Table 1: Chemical Identity of CAS No. 1209935-35-2 [4]

| Identifier | Value |

| CAS Number | 1209935-35-2 |

| IUPAC Name | 5-bromo-3-(ethylthio)-1H-1,2,4-triazole |

| Molecular Formula | C₄H₆BrN₃S |

| Molecular Weight | 208.09 g/mol |

| Canonical SMILES | CCSC1=NNC(=N1)Br |

| InChI Key | LDCYJBHMHVANSU-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| H-Bond Acceptors | 3 | [4] |

| H-Bond Donors | 1 | [4] |

| Purity | Typically ≥96% | [4] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach to the synthesis of 3-Bromo-5-(ethylthio)-1H-1,2,4-triazole would involve a multi-step process, beginning with the formation of a 1,2,4-triazole-3-thione precursor.

Figure 1: Proposed synthetic pathway for 3-Bromo-5-(ethylthio)-1H-1,2,4-triazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of similar 1,2,4-triazole derivatives and should be optimized for safety and yield.

Step 1: Synthesis of 1,2,4-Triazole-3,5-dithiol

A common method for the synthesis of the 1,2,4-triazole-3-thione ring is the reaction of thiosemicarbazide with carbon disulfide in the presence of a base.[2][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide in a suitable alcoholic solvent (e.g., ethanol).

-

Reagent Addition: Add a stoichiometric amount of potassium hydroxide (or another suitable base) to the solution and stir until dissolved.

-

Cyclization: Slowly add carbon disulfide to the reaction mixture. The reaction is typically exothermic.

-

Reflux: Heat the mixture to reflux for several hours to ensure complete cyclization.

-

Work-up: After cooling, the reaction mixture is acidified to precipitate the 1,2,4-triazole-3,5-dithiol. The solid is then filtered, washed, and dried.

Step 2: Selective S-Alkylation

The dithiol intermediate can be selectively alkylated at one of the sulfur atoms.

-

Deprotonation: Suspend the 1,2,4-triazole-3,5-dithiol in a suitable solvent (e.g., acetone or ethanol).

-

Base Addition: Add a controlled amount of a base (e.g., potassium carbonate) to deprotonate one of the thiol groups.

-

Alkylation: Add one equivalent of an ethyl halide (e.g., ethyl iodide or ethyl bromide) and stir the reaction at room temperature or with gentle heating.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, the solvent is removed under reduced pressure, and the product, 5-(ethylthio)-1H-1,2,4-triazole-3-thiol, is isolated and purified.

Step 3: Bromination of the Triazole Ring

The final step involves the electrophilic bromination of the triazole ring.

-

Dissolution: Dissolve the S-alkylated triazole in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

-

Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (e.g., 0-5 °C) to prevent over-bromination.

-

Reaction: Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

-

Quenching: Quench the excess bromine with a solution of sodium thiosulfate.

-

Purification: The final product, 3-Bromo-5-(ethylthio)-1H-1,2,4-triazole, can be isolated by extraction and purified by recrystallization or column chromatography.

Potential Biological and Pharmacological Significance

The 1,2,4-triazole nucleus is a key structural motif in a wide range of biologically active compounds.[1][2] The introduction of a bromine atom and an ethylthio group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent triazole ring.

-

Antimicrobial and Antifungal Activity: Halogen and sulfur-containing heterocyclic compounds are well-known for their antimicrobial and antifungal properties.[1][6] The combination of a bromine atom and an ethylthio group on the triazole ring may enhance its ability to interact with microbial targets.

-

Anticancer Potential: Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity.[2] The lipophilicity and electronic properties conferred by the bromo and ethylthio substituents could influence the compound's ability to penetrate cell membranes and interact with intracellular targets.

-

Enzyme Inhibition: The triazole ring and its substituents can act as ligands for metal ions in the active sites of metalloenzymes, a mechanism exploited by some antifungal agents.

Further research is required to elucidate the specific biological targets and pharmacological profile of 3-Bromo-5-(ethylthio)-1H-1,2,4-triazole.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

A Comprehensive Spectroscopic and Structural Elucidation of 5-Bromo-3-(ethylthio)-1H-1,2,4-triazole

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of the heterocyclic compound 5-Bromo-3-(ethylthio)-1H-1,2,4-triazole. In the absence of directly published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral data. By examining the constituent functional groups and the electronic environment of the triazole core, we can construct a highly accurate, theoretical spectroscopic profile. This guide serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction: The Significance of this compound

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1] The subject of this guide, this compound, incorporates several key functionalities: a halogen atom (bromine), an alkylthio group (ethylthio), and the triazole ring itself. This combination of features makes it a promising scaffold for the development of novel therapeutic agents and functional materials.

Accurate structural confirmation is a non-negotiable prerequisite in any chemical synthesis or drug discovery pipeline. Spectroscopic techniques are the bedrock of this confirmation process, providing a detailed "fingerprint" of a molecule's atomic and electronic structure. This guide will delve into the predicted spectroscopic data for this compound, offering a roadmap for its unambiguous identification.

Molecular Structure and Predicted Spectroscopic Features

The structural formula of this compound is presented below. The numbering of the triazole ring atoms is crucial for the correct assignment of NMR signals.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Acquire the spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). [2]

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and Mass Spectrometry provides a powerful and self-validating system for the structural elucidation of this compound. The predicted data presented in this guide, derived from fundamental spectroscopic principles and data from related structures, offers a robust framework for the confirmation of its synthesis and for its characterization in various applications. Researchers and scientists can use this guide to anticipate the spectroscopic features of this molecule, aiding in the interpretation of experimental data and ensuring the integrity of their scientific endeavors.

References

- Ahmed, S. et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5), 288.

- Al-Ghamdi, A. M. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 208.

-

NZQA. (2023). AS 91388 annotated exemplars. Retrieved from [Link]

-

Trivedi, M. K. et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Retrieved from [Link]

- MDPI. (2021).

-

Chegg. (2025). Consider all the spectroscopic data given below for an organic compound and answer the questions a. Retrieved from [Link]

- Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716.

-

The Royal Society of Chemistry. (n.d.). Spectra data of the products. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

- Al-Omary, F. A. M., El-Emam, A. A., & El-Gohary, A. R. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078.

-

IJRPC. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]

-

MDPI. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from [Link]

-

Semantic Scholar. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Retrieved from [Link]

-

ResearchGate. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME. Retrieved from [Link]

-

Semantic Scholar. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of Novel 1,2,4-Triazole Derivatives

Foreword: The Enduring Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have led to the development of numerous clinically significant drugs, including antifungal agents like fluconazole and anticancer therapies such as letrozole.[1][2] The continued exploration of novel 1,2,4-triazole derivatives is a testament to the enduring potential of this scaffold in addressing a wide spectrum of therapeutic challenges.[3][4] This guide provides a comprehensive framework for the systematic biological activity screening of these promising compounds, offering researchers, scientists, and drug development professionals a robust roadmap from initial compound characterization to nuanced mechanistic insights.

Chapter 1: Foundational Principles of a Robust Screening Cascade

A successful screening campaign is not a mere sequence of assays but a strategically designed cascade that progressively refines our understanding of a compound's biological profile. The initial phase should cast a wide net to identify a broad range of potential activities, followed by more specific and mechanistically focused assays for promising "hits." This approach optimizes resource allocation and accelerates the identification of lead candidates.

Caption: A logical workflow for screening novel 1,2,4-triazole derivatives.

Chapter 2: Antimicrobial Activity Assessment

Infectious diseases remain a significant global health threat, and the 1,2,4-triazole scaffold has a proven track record in antifungal drug development.[1] A thorough antimicrobial screening should encompass a diverse panel of bacterial and fungal pathogens.

Initial Screening: Agar-Based Diffusion Methods

For a rapid and cost-effective initial assessment of a large compound library, agar-based diffusion methods are invaluable. These techniques provide a qualitative or semi-quantitative measure of antimicrobial activity.

-

Disk Diffusion (Kirby-Bauer) Assay: This classic method involves placing paper discs impregnated with the test compound onto an agar plate uniformly inoculated with a specific microorganism. The compound diffuses into the agar, and if it possesses antimicrobial properties, a clear zone of growth inhibition will appear around the disc. The diameter of this zone is proportional to the compound's activity.

-

Well Diffusion Assay: A variation of the disk diffusion method, this technique involves creating wells in the agar and adding a solution of the test compound directly into the wells. This can be advantageous for compounds that are difficult to impregnate onto paper discs.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Determination

Following the identification of active compounds from diffusion assays, a quantitative determination of their potency is crucial. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

Protocol: Broth Microdilution Method for MIC Determination [7][8]

-

Preparation of Compound Dilutions: A serial two-fold dilution of each 1,2,4-triazole derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[7]

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |

| Triazole-A | 8 | 16 | 4 | 16 |

| Triazole-B | >128 | >128 | 64 | 128 |

| Triazole-C | 4 | 8 | 2 | 8 |

| Fluconazole | NA | NA | 2 | 16 |

| Ciprofloxacin | 0.5 | 0.25 | NA | NA |

Table 1: Example of MIC data for novel 1,2,4-triazole derivatives against selected microbial strains.

Chapter 3: Anticancer Activity Evaluation

The 1,2,4-triazole moiety is present in several established anticancer drugs, highlighting its potential in oncology.[10][11] A robust anticancer screening protocol should assess both cytotoxicity and the potential mechanism of action.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13] It is a widely used method for initial cytotoxicity screening of large numbers of compounds.[14][15]

Protocol: MTT Assay for Cytotoxicity [13][16][17]

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[13][16]

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized detergent solution).[17]

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[14] The absorbance is directly proportional to the number of viable cells.

| Compound | MCF-7 (IC50, µM) | A549 (IC50, µM) | HEK293 (IC50, µM) |

| Triazole-D | 5.2 | 8.1 | >100 |

| Triazole-E | 25.6 | 32.4 | >100 |

| Triazole-F | 1.8 | 2.5 | 55.7 |

| Doxorubicin | 0.9 | 1.2 | 3.4 |

Table 2: Example of IC50 data for novel 1,2,4-triazole derivatives against cancer and non-cancerous cell lines.

Mechanistic Insights: Enzyme Inhibition Assays

Many anticancer drugs function by inhibiting specific enzymes that are crucial for cancer cell growth and survival.[18][19] Enzyme inhibition assays are fundamental in drug discovery for elucidating the mechanism of action of a compound.[18]

Caption: A simplified workflow for a typical enzyme inhibition assay.

For instance, if targeting a specific kinase, a typical assay would involve incubating the purified enzyme with its substrate and varying concentrations of the 1,2,4-triazole derivative. The amount of product formed would then be quantified, often using fluorescence or luminescence-based detection methods. A reduction in product formation in the presence of the compound indicates inhibitory activity.

Chapter 4: Anti-inflammatory and Antioxidant Potential

Chronic inflammation and oxidative stress are implicated in a wide range of diseases.[20][21] Therefore, evaluating the anti-inflammatory and antioxidant properties of novel 1,2,4-triazole derivatives can unveil additional therapeutic applications.

In Vitro Anti-inflammatory Assays

A common approach to assess anti-inflammatory activity is to measure the inhibition of pro-inflammatory enzymes or the suppression of inflammatory mediator production in cell-based models.

-

Cyclooxygenase (COX) Inhibition Assay: COX-1 and COX-2 are key enzymes in the inflammatory cascade. Assays are available to measure the ability of a compound to inhibit the activity of these enzymes, often by quantifying the production of prostaglandins.

-

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages: Macrophages stimulated with LPS produce various pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory potential of a compound can be assessed by its ability to reduce the levels of these cytokines in the cell culture supernatant, typically measured by ELISA.

Antioxidant Activity Screening

Antioxidant activity can be determined by a compound's ability to scavenge free radicals or chelate pro-oxidant metals.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a simple and widely used method to assess the free radical scavenging ability of a compound. The reduction of the stable DPPH radical by an antioxidant is measured spectrophotometrically as a decrease in absorbance.

-

Reactive Oxygen Species (ROS) Scavenging Assay in Cells: Cellular assays provide a more biologically relevant measure of antioxidant activity.[22] Cells can be loaded with a fluorescent probe that is sensitive to ROS.[23] After inducing oxidative stress, the ability of the 1,2,4-triazole derivative to reduce the fluorescence signal indicates its ROS scavenging capacity.[22]

| Compound | DPPH Scavenging (IC50, µg/mL) | Cellular ROS Reduction (%) |

| Triazole-G | 15.2 | 65.8 |

| Triazole-H | 8.7 | 78.2 |

| Ascorbic Acid | 5.4 | 85.1 |

Table 3: Example of antioxidant activity data for novel 1,2,4-triazole derivatives.

Chapter 5: In Silico Approaches to Guide and Interpret Screening

Computational methods, particularly molecular docking, can provide valuable insights into the potential binding modes of 1,2,4-triazole derivatives with their biological targets.[24][25][26] This information can help in rationalizing the observed biological activities and in guiding the design of more potent analogs.

Caption: The fundamental steps involved in a molecular docking study.

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction.[24] These predictions can help to explain why certain derivatives are more active than others and can inform the synthesis of new compounds with improved binding affinities.

Conclusion: A Pathway to Novel Therapeutics

The systematic biological activity screening of novel 1,2,4-triazole derivatives is a critical step in the journey toward the discovery of new and effective drugs. By employing a multi-faceted approach that combines broad primary screening with more focused secondary and mechanistic assays, researchers can efficiently identify and characterize promising lead compounds. The integration of in vitro and in silico methods provides a powerful paradigm for modern drug discovery, enabling a deeper understanding of structure-activity relationships and accelerating the development of the next generation of 1,2,4-triazole-based therapeutics.

References

- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.

-

Chavda, P., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91. Retrieved from [Link]

- Unknown. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.

- Unknown. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.

- Unknown. (2025, April 1). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. ASM Journals.

- Unknown. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.

- Abcam. (n.d.). MTT assay protocol.

- Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central, NIH.

- Agilent. (n.d.). Reactive Oxygen Species and Antioxidant Activity. TekTalk Newsletter.

- Unknown. (n.d.). Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis.

- Unknown. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts.

- Unknown. (2012, May 1). Mechanism of Action Assays for Enzymes. NCBI Bookshelf, NIH.

- Unknown. (n.d.). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. ijcrcps.

- Unknown. (2022, November 3). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.

- Gilbert, P., et al. (2018, January 18). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate.

- Unknown. (n.d.). Unveiling the mechanisms of synthetic compounds against Candida auris: An integrative review. PubMed Central.

- Unknown. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central, NIH.

- Unknown. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

- Unknown. (2013, May 1). Cell Viability Assays. NCBI Bookshelf, NIH.

- Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.

- Unknown. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI.

- Unknown. (2022, October 24). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.

- Unknown. (n.d.). Yeast-secreted compounds with antifungal activity—screening, genetic parts, biosynthetic pathways, and regulation. Oxford Academic.

- Shakir, R. M., et al. (2021). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. International Journal of Drug Delivery Technology, 11(2), 501-511.

- Unknown. (n.d.). Antioxidant Activity/Capacity Measurement. 3. Reactive Oxygen and Nitrogen Species (ROS/RNS) Scavenging Assays, Oxidative Stress Biomarkers, and Chromatographic/Chemometric Assays. Journal of Agricultural and Food Chemistry, ACS Publications.

- Unknown. (n.d.). Anticancer Properties of 1,2,4-Triazoles. ISRES.

- Sigma-Aldrich. (n.d.). Cell Proliferation Kit I (MTT).

- Unknown. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI.

- Unknown. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.

- AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy.

- Unknown. (2025, February 12). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. ResearchGate.

- Unknown. (n.d.). Screening and Application of Chitin Synthase Inhibitors. MDPI.

- Unknown. (2024, June 14). Anticancer properties of 1,2,4-triazole derivatives (literature review).

- Unknown. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. ResearchGate.

- Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19, 157-166.

- Unknown. (n.d.). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors.

- Unknown. (2023, April 29). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central.

- Creative Biolabs. (n.d.). Antifungal Activity Test Service.

- BioIVT. (n.d.). Enzyme Inhibition Studies.

- Unknown. (n.d.). Combating Reactive Oxygen Species (ROS) with Antioxidant Supramolecular Polymers. PubMed Central, NIH.

- Unknown. (n.d.). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PubMed Central, NIH.

- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- Unknown. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PubMed Central, NIH.

- Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube.

- Unknown. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed.

- Unknown. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.

- Unknown. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.

- BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection.

- Unknown. (n.d.). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. isres.org [isres.org]

- 11. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. atcc.org [atcc.org]

- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 15. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. researchgate.net [researchgate.net]

- 20. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. agilent.com [agilent.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. ijcrcps.com [ijcrcps.com]

- 25. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Therapeutic Applications of Substituted 1,2,4-Triazoles

Introduction: The Versatility of the 1,2,4-Triazole Core

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its dipole character, capacity for hydrogen bonding, rigidity, and solubility, make it an important pharmacophore that can interact with high affinity to a wide array of biological receptors.[2] This versatile scaffold is considered "privileged" due to its presence in a multitude of clinically successful drugs with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, antibacterial, anticonvulsant, and anti-inflammatory properties.[1][3][4] The 1,2,4-triazole moiety can act as an isostere for amides, esters, and carboxylic acids, further enhancing its ability to form non-covalent interactions and improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][5] This guide provides a comprehensive overview of the major therapeutic applications of substituted 1,2,4-triazoles, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

Key Therapeutic Applications of Substituted 1,2,4-Triazoles

The therapeutic landscape of 1,2,4-triazole derivatives is vast and continually expanding. Their ability to target a diverse range of biological molecules has led to the development of drugs for various diseases.

Antifungal Agents: A Landmark Success Story

The most prominent and well-established therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections.[6] A significant number of clinically used antifungal drugs, such as fluconazole, itraconazole, and voriconazole, are based on the 1,2,4-triazole scaffold.[2][7]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of action for 1,2,4-triazole antifungals is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][6] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[1] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the demethylation of lanosterol.[1] This disruption in the ergosterol biosynthesis pathway leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately inhibiting fungal growth and causing cell death.[1]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives

| Compound | Target Organism | Activity Metric | Value (µg/mL) | Reference |

| Compound 1n | Candida albicans | MIC80 | 0.0156 | [2] |

| Fluconazole | Candida albicans | MIC80 | 0.25 | [2] |

| Schiff base 25 | Gibberlla nicotiancola | EC50 | 0.0087–0.0309 | [2] |

| Triadimefon | Gibberlla nicotiancola | EC50 | 0.0195–0.0620 | [2] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.

-

Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the fungal suspension. Positive (no compound) and negative (no fungus) controls are included.

-

Incubation: The plate is incubated under conditions suitable for fungal growth (e.g., 24-48 hours at 35°C).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[1]

Anticancer Agents: A Multi-Targeted Approach

Substituted 1,2,4-triazoles have emerged as a promising class of anticancer agents that exert their effects through diverse mechanisms, often targeting multiple pathways involved in cancer cell proliferation and survival.[1][2][8]

Mechanisms of Action in Oncology

-

Enzyme Inhibition:

-

Aromatase Inhibitors: Drugs like letrozole and anastrozole are potent aromatase inhibitors that block the synthesis of estrogen, making them effective in the treatment of hormone-dependent breast cancer.[2]

-

Kinase Inhibitors: Certain 1,2,4-triazole derivatives inhibit key kinases, such as VEGFR-2 and p38α MAPK, which are crucial for signal transduction pathways that control cell growth and angiogenesis.[1]

-

Topoisomerase Inhibitors: By interfering with topoisomerases, these compounds disrupt DNA replication and repair in rapidly dividing cancer cells.[1]

-

Tubulin Polymerization Inhibitors: Some novel triazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest.[9]

-

-

Induction of Apoptosis: Many 1,2,4-triazole derivatives can trigger programmed cell death (apoptosis) in cancer cells.

-

DNA Interaction: Some compounds may act as DNA intercalators or groove binders, directly interfering with DNA processes.[2]

Caption: Multi-targeted anticancer mechanisms of 1,2,4-triazoles.

Table 2: Cytotoxic Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| Derivative 12d | MCF7 (Breast Cancer) | IC₅₀ | 1.5 | [1] |

| Hydrazone 58a | PC-3 (Prostate Cancer) | IC₅₀ | 26.0 | [1] |

| Arylidene 81c | HCT-116 (Colon Cancer) | IC₅₀ | 4.83 | [1] |

| Compound 7d | Hela (Cervical Cancer) | IC₅₀ | <12 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Antiviral Agents: A Broad Spectrum of Activity

The 1,2,4-triazole nucleus is a key component of several antiviral drugs, most notably ribavirin, which is effective against a broad range of RNA and DNA viruses.[2][7][11] The chemical stability and potential for modification of the 1,2,4-triazole ring make it an attractive scaffold for the development of new antiviral agents.[12]

Mechanism of Action

The antiviral mechanisms of 1,2,4-triazole derivatives can vary. For instance, ribavirin acts as a prodrug that, once metabolized, interferes with viral replication through multiple mechanisms, including inhibition of viral RNA polymerase and induction of mutations in the viral genome. Other derivatives may inhibit viral entry, replication, or release from host cells.

Antibacterial Agents

While not as prominent as their antifungal and anticancer applications, 1,2,4-triazole derivatives have demonstrated notable antibacterial activity against a range of pathogenic bacteria.[13] Research in this area is ongoing, with many studies focusing on the synthesis of novel derivatives with enhanced potency and a broader spectrum of activity.[14] For example, some synthesized compounds have shown strong antibacterial activity against Staphylococcus aureus.[13]

Synthesis Strategies for 1,2,4-Triazole Derivatives

A variety of synthetic methods have been developed for the preparation of substituted 1,2,4-triazoles. Common starting materials include amidines, imidates, amidrazones, and hydrazones.[15] One-pot synthesis methods are often employed for their efficiency.[16] For instance, a metal-free reaction using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a weak base has been developed for the synthesis of 1,2,4-triazoles from 2-aryl-2-isocyanates and aryl diazonium salts.[15]

Caption: General workflow for the synthesis and characterization of 1,2,4-triazoles.

Structure-Activity Relationships (SAR)

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For instance, in antifungal agents, the presence of a halogenated phenyl group is often associated with enhanced activity.[2] Similarly, in anticancer derivatives, specific substitutions can influence the compound's ability to interact with different molecular targets.

Future Perspectives and Challenges

The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

-

Rational Drug Design: Utilizing computational methods like molecular docking to design more potent and selective inhibitors for specific biological targets.

-

Hybrid Molecules: Combining the 1,2,4-triazole nucleus with other pharmacophores to create hybrid molecules with enhanced activity or dual modes of action.[17]

-

Exploring New Therapeutic Areas: Investigating the potential of 1,2,4-triazole derivatives for treating other diseases, such as neurodegenerative disorders and metabolic diseases.

Despite the successes, challenges remain, including the emergence of drug resistance, particularly in antifungal and anticancer therapies. Continuous efforts are needed to develop novel 1,2,4-triazole derivatives that can overcome these challenges and provide new therapeutic options for patients.

References

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PMC - PubMed Central. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). SpringerLink. [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2012). PMC. [Link]

-

A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Scientific Research in Engineering and Management. [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate. [Link]

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2007). PubMed. [Link]

-

A Literature Review Focusing on the Antiviral Activity of[2][6][17] and[2][15][17]-triazoles. (2022). PubMed. [Link]

-

synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]

-

review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2024). ResearchGate. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]

-

Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022). Pharmacia. [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). (2020). PubMed. [Link]

-

Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PMC - NIH. [Link]

-

Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2017). PubMed. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2021). PubMed. [Link]

-

A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (n.d.). ResearchGate. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). MDPI. [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2023). Zaporizhzhia State Medical University. [Link]

-

Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (2023). MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. isres.org [isres.org]

- 9. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 16. isres.org [isres.org]

- 17. dergipark.org.tr [dergipark.org.tr]

Discovery and Synthesis of Novel Ethylthio-Triazole Compounds: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] The strategic introduction of a thioether linkage, specifically the ethylthio group, onto this privileged scaffold has emerged as a compelling strategy for modulating potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the discovery and synthesis of novel ethylthio-triazole compounds, designed for researchers and drug development professionals. We will dissect the core synthetic pathways, emphasizing the chemical logic behind procedural choices, detail robust protocols for synthesis and characterization, and outline a workflow for preliminary biological evaluation. Our focus is on providing not just a methodology, but a strategic framework for the rational design and development of this promising class of molecules.

Introduction: The Strategic Value of the Ethylthio-Triazole Scaffold

Heterocyclic compounds are paramount in drug discovery, with nitrogen-containing systems being particularly prevalent.[1] Among these, the 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has garnered immense interest due to its unique chemical properties.[3][4] It can engage in hydrogen bonding, dipole-dipole, and hydrophobic interactions, making it an effective pharmacophore for binding to biological targets like enzymes and receptors.[3] This versatility is evidenced by its presence in well-established drugs such as the antifungal Fluconazole, the anticancer agent Letrozole, and the antiviral Ribavirin.[3]

The introduction of a sulfur-containing substituent, such as an ethylthio group, at the C3 or C5 position of the triazole ring, further enhances its therapeutic potential. The thioether moiety can serve as a crucial hinge or anchor point for protein binding, improve metabolic stability, and fine-tune the lipophilicity of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This guide focuses on the synthesis of 3-ethylthio-1,2,4-triazole derivatives, a class of compounds with significant therapeutic promise.

Core Synthetic Strategy: From Concept to Compound

The most reliable and versatile approach to constructing 4,5-disubstituted-3-ethylthio-1,2,4-triazoles involves a multi-step synthesis that culminates in the S-alkylation of a triazole-thiol intermediate. This strategy offers high modularity, allowing for diverse substitutions at the N4 and C5 positions.

Retrosynthetic Analysis & Pathway Rationale

Our target scaffold is typically disconnected via the ethylthio C-S bond, revealing a critical intermediate: the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol (or its tautomeric thione form). This intermediate is, in turn, formed through the base-catalyzed intramolecular cyclization of an N1,N4-disubstituted thiosemicarbazide. This precursor arises from the condensation of a carboxylic acid hydrazide with an appropriate isothiocyanate. This pathway is favored due to the commercial availability of a vast library of starting materials (carboxylic acids, hydrazines, and isothiocyanates), enabling the rapid generation of diverse compound libraries.

General Synthetic Pathway Visualization

The overall synthetic workflow is depicted below. This multi-step process is robust and allows for the introduction of chemical diversity at three key positions (R1, R2, and the S-alkyl group).

Caption: General synthetic pathway for novel ethylthio-triazole compounds.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Each step includes justifications for the chosen conditions, ensuring a deep understanding of the process.

Protocol 3.1: Synthesis of 2-(p-tolyloxy)acetohydrazide (Intermediate 1)

This initial step converts a commercially available carboxylic acid into its corresponding hydrazide, which is the nucleophile needed for the subsequent step.

-

Materials: Ethyl 2-(p-tolyloxy)acetate (1 eq.), Hydrazine Hydrate (80%, 2 eq.), Ethanol.

-

Procedure:

-

To a solution of ethyl 2-(p-tolyloxy)acetate in ethanol (approx. 5 mL per 1 g of ester), add hydrazine hydrate.

-

Reflux the mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

-

Rationale: Refluxing in ethanol provides the necessary thermal energy for the nucleophilic acyl substitution reaction, where hydrazine displaces the ethoxy group. An excess of hydrazine hydrate drives the reaction to completion.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum.

-

-

Validation: The product should be a white crystalline solid. Its identity can be confirmed by melting point and IR spectroscopy (disappearance of the ester C=O stretch ~1740 cm⁻¹ and appearance of amide C=O and N-H stretches).

Protocol 3.2: Synthesis of 4-Ethyl-1-(2-(p-tolyloxy)acetyl)thiosemicarbazide (Intermediate 2)

This step constructs the thiosemicarbazide backbone, which is the direct precursor to the heterocyclic ring.

-

Materials: 2-(p-tolyloxy)acetohydrazide (Intermediate 1, 1 eq.), Ethyl isothiocyanate (1 eq.), Absolute Ethanol.

-

Procedure:

-

Dissolve the hydrazide (Intermediate 1) in absolute ethanol by gentle warming.

-

Add ethyl isothiocyanate to the solution.

-

Reflux the mixture for 3-4 hours. A precipitate will typically form as the reaction progresses.

-

Rationale: The nucleophilic primary amine of the hydrazide attacks the electrophilic carbon of the isothiocyanate. Absolute ethanol is used as the solvent because it is inert to the reactants and readily dissolves them, while the product often has lower solubility, facilitating its isolation.

-

After cooling, filter the solid product, wash with a small amount of cold ethanol, and dry.

-

-

Validation: The product's structure can be confirmed by NMR, where signals for the newly introduced ethyl group and the thiourea protons (N-H) will be visible.

Protocol 3.3: Synthesis of 4-Ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol (Intermediate 3)

This is the critical ring-forming step, creating the triazole-thiol core.

-

Materials: Thiosemicarbazide intermediate (Intermediate 2, 1 eq.), Sodium Hydroxide (2M aqueous solution).

-

Procedure:

-

Suspend the thiosemicarbazide intermediate in a 2M aqueous solution of sodium hydroxide (approx. 10 mL per 1 g).

-

Reflux the mixture for 4-5 hours. The suspension should gradually become a clear solution.

-

Rationale: The strong base (NaOH) catalyzes the intramolecular cyclization via dehydration. The hydroxyl group deprotonates one of the amide nitrogens, which then attacks the thiocarbonyl carbon, leading to ring closure and subsequent elimination of a water molecule.[5]

-

After cooling the solution to room temperature, carefully acidify it with cold, dilute hydrochloric acid (HCl) to a pH of ~5-6.

-

A precipitate will form. Filter the solid, wash thoroughly with cold water to remove salts, and dry.

-

-

Validation: The formation of the triazole-thiol is confirmed by the disappearance of one set of N-H signals in the ¹H NMR spectrum and the appearance of a thiol (S-H) proton, which is often broad and may exchange with D₂O. The compound exists in a thiol-thione tautomerism.

Protocol 3.4: Synthesis of 4-Ethyl-3-(ethylthio)-5-(p-tolyloxymethyl)-4H-1,2,4-triazole (Final Product)

This final step introduces the ethylthio group onto the triazole core.[6][7]

-

Materials: Triazole-thiol intermediate (Intermediate 3, 1 eq.), Iodoethane (or Ethyl Bromide, 1.1 eq.), Anhydrous Sodium Carbonate (Na₂CO₃, 2 eq.), Acetone.

-

Procedure:

-

Suspend the triazole-thiol and anhydrous sodium carbonate in acetone.

-

Add iodoethane dropwise to the stirred suspension at room temperature.

-

Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

-

Rationale: The base (Na₂CO₃) deprotonates the acidic thiol proton, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic ethyl halide in an Sₙ2 reaction to form the C-S bond. Acetone is a suitable polar aprotic solvent for this type of reaction.[4]

-

After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

-

-

Validation: Successful S-alkylation is confirmed by the disappearance of the S-H proton and the appearance of new signals corresponding to the S-CH₂-CH₃ group in the ¹H NMR spectrum.

Structural Characterization and Data Validation

Rigorous structural confirmation is essential. A combination of spectroscopic methods provides unambiguous evidence of the final compound's identity.[6]

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools. They provide detailed information about the carbon-hydrogen framework, confirming the presence of all expected functional groups (aromatic rings, ethyl groups, methylene bridge) and their connectivity.

-

Mass Spectrometry (MS): Techniques like Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound, confirming its molecular formula.[6]

-

Infrared (IR) Spectroscopy: IR helps identify key functional groups. For this series, characteristic peaks include C=N stretching of the triazole ring (~1600-1650 cm⁻¹), C-S stretching, and aromatic C-H bands.

Representative Spectroscopic Data

The table below summarizes the expected data for the synthesized compound: 4-Ethyl-3-(ethylthio)-5-(p-tolyloxymethyl)-4H-1,2,4-triazole .

| Technique | Parameter | Expected Value / Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~1.3-1.5 ppm (triplet, 3H) | -S-CH₂-CH₃ |

| ~1.4-1.6 ppm (triplet, 3H) | -N-CH₂-CH₃ | ||

| ~2.3 ppm (singlet, 3H) | Ar-CH₃ | ||

| ~3.2-3.4 ppm (quartet, 2H) | -S-CH₂ -CH₃ | ||

| ~4.0-4.2 ppm (quartet, 2H) | -N-CH₂ -CH₃ | ||

| ~5.2 ppm (singlet, 2H) | -O-CH₂ -Triazole | ||

| ~6.9-7.2 ppm (multiplet, 4H) | Aromatic Protons | ||

| ¹³C NMR | Chemical Shift (δ) | ~13-16 ppm (2 signals) | -S-CH₂-CH₃ & -N-CH₂-CH₃ |

| ~20 ppm | Ar-CH₃ | ||

| ~25 ppm | -S-CH₂ -CH₃ | ||

| ~40 ppm | -N-CH₂ -CH₃ | ||

| ~65 ppm | -O-CH₂ -Triazole | ||

| ~115-160 ppm (multiple signals) | Aromatic & Triazole Carbons | ||

| HR-MS | m/z [M+H]⁺ | Calculated: 292.1325 | Confirms molecular formula C₁₅H₂₁N₃OS |

| IR | Wavenumber (cm⁻¹) | ~2900-3000 | C-H stretching (aliphatic/aromatic) |

| ~1610 | C=N stretching (triazole ring) | ||

| ~1240 | C-O-C stretching (ether) |

Biological Evaluation Workflow

Once a novel compound is synthesized and characterized, the next logical step is to assess its biological activity. The broad therapeutic potential of triazoles necessitates a structured screening cascade.[2]

Primary In-Vitro Screening

The initial evaluation should involve a panel of high-throughput in-vitro assays relevant to the intended therapeutic area (e.g., antimicrobial, anticancer).

Caption: Workflow for primary in-vitro biological screening of novel compounds.

Rationale for Screening Choices

-

Antimicrobial Assays: The Minimum Inhibitory Concentration (MIC) assay is a standard method to determine the lowest concentration of a compound that prevents visible growth of a microorganism. This is a fundamental first step in assessing antibacterial or antifungal potential.[4]

-

Anticancer Assays: The MTT or similar colorimetric assays measure cell viability by assessing mitochondrial activity. Screening against a panel of cancer cell lines can reveal potential cytotoxic effects.[4] Crucially, counter-screening against a normal, non-cancerous cell line is performed in parallel to assess selectivity—a key indicator of therapeutic potential.[4]

Conclusion and Future Perspectives

The ethylthio-triazole scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic strategies outlined in this guide are robust, efficient, and highly adaptable for creating large, diverse chemical libraries. By combining rational design with these validated synthetic and screening protocols, researchers can effectively explore the chemical space around this privileged core.

Future work should focus on expanding the diversity of substituents at the N4 and C5 positions to build comprehensive Structure-Activity Relationship (SAR) models. Investigating alternative S-alkyl groups beyond ethyl can further probe the binding pockets of biological targets. As potent "hit" compounds are identified, subsequent studies will need to focus on mechanism of action, in-vivo efficacy, and ADME/Tox profiling to advance these promising molecules toward clinical development.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(15), 3483. [Link]

-

Al-Jumaili, A. H. A., & Al-Juboori, A. M. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Annals of the Romanian Society for Cell Biology, 26(1), 248–261. [Link]

-

El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(16), 4785. [Link]

-

Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 995578. [Link]

-

Khan, I., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link]

-